![molecular formula C26H41N3O2 B1264107 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol
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Overview
Description
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol is a member of amphetamines.
Scientific Research Applications
1. Biomedical Applications
Studies have demonstrated the utility of certain N4O2-donor acyclic chelators in biomedical applications, particularly in coordination with gallium(III). Such chelators, including those with functional groups similar to 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol, have shown potential in forming Ga(iii) chelates suitable for medical uses. These compounds exhibit high in vivo stability and favorable biodistribution profiles in animal models, suggesting their usefulness in medical imaging and therapy (Silva et al., 2015).
2. Pharmacological Properties
Research on derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, which are structurally related to 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol, has explored their physico-chemical properties. These studies are essential for understanding the relationship between the structure of such compounds and their biological activity. Parameters such as lipophilicity, surface activity, and adsorbability are investigated to determine their potential as ultra-short beta-adrenolytic agents (Stankovicová et al., 2014).
3. Potential in Memory Consolidation
Compounds with structural similarities to 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol have been investigated for their effects on memory consolidation. Studies on beta(3)-adrenoceptor agonists, which include compounds with similar chemical structures, have shown that these can facilitate memory reinforcement in animal models, indicating their potential use in neurological or cognitive research (Gibbs & Summers, 2001).
properties
Product Name |
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol |
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Molecular Formula |
C26H41N3O2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol |
InChI |
InChI=1S/C26H41N3O2/c1-4-6-7-23(19-27-3)29-20-24(18-22-8-12-25(30)13-9-22)28-17-16-21-10-14-26(15-11-21)31-5-2/h8-15,23-24,27-30H,4-7,16-20H2,1-3H3/t23-,24-/m0/s1 |
InChI Key |
UKJJBOIZPUYFDB-ZEQRLZLVSA-N |
Isomeric SMILES |
CCCC[C@@H](CNC)NC[C@H](CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCCCC(CNC)NCC(CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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